N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea

Antitubercular drug discovery Enoyl-ACP reductase (InhA) inhibition Thiophenylthiazole SAR

N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea (CAS 339114-00-0) is a synthetic bis-heterocyclic urea derivative featuring a unique combination of a 3-bromothiophene ring, a central 1,3-thiazole core, and a 4-chlorophenyl urea terminus. This compound's architecture bridges the well-established pharmacophore space of thiazolyl-urea kinase inhibitors (e.g., AR-A014418) and antitubercular thiophenylthiazole ureas (e.g., the TTU series), positioning it as a structurally privileged intermediate for hit-to-lead optimization.

Molecular Formula C14H9BrClN3OS2
Molecular Weight 414.72
CAS No. 339114-00-0
Cat. No. B2849704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea
CAS339114-00-0
Molecular FormulaC14H9BrClN3OS2
Molecular Weight414.72
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NC2=NC(=CS2)C3=C(C=CS3)Br)Cl
InChIInChI=1S/C14H9BrClN3OS2/c15-10-5-6-21-12(10)11-7-22-14(18-11)19-13(20)17-9-3-1-8(16)2-4-9/h1-7H,(H2,17,18,19,20)
InChIKeyDLABTXPDYBHNCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea (CAS 339114-00-0): A Bis-Heterocyclic Urea Scaffold for Targeted Probe Development and Antitubercular Screening


N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea (CAS 339114-00-0) is a synthetic bis-heterocyclic urea derivative featuring a unique combination of a 3-bromothiophene ring, a central 1,3-thiazole core, and a 4-chlorophenyl urea terminus . This compound's architecture bridges the well-established pharmacophore space of thiazolyl-urea kinase inhibitors (e.g., AR-A014418) and antitubercular thiophenylthiazole ureas (e.g., the TTU series), positioning it as a structurally privileged intermediate for hit-to-lead optimization [1][2]. The symmetry-breaking substitution pattern (3-bromo-thienyl versus 4-chlorophenyl) creates a dipole and steric footprint not easily recapitulated by symmetrical or simpler mono-halogenated analogs, suggesting distinct binding-mode potential when screened against InhA, GSK-3β, or C-RAF/FLT3 kinase panels [2][3].

Why N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea Cannot Be Replaced by Common Thiazolyl-Urea Analogs Without Quantitative Re-Validation


Superficial structural similarity across the thiazolyl-urea class—such as replacing the 3-bromothiophene with a phenyl or 5-bromothiophene ring—fundamentally alters the steric, electronic, and torsional profile governing target engagement. SAR studies on related series demonstrate that moving the halogen position on the thiophene (e.g., from 3-bromo to 5-bromo) or swapping the 4-chlorophenyl urea for a 4-methoxyphenyl or unsubstituted phenyl urea can shift anti-Mtb MIC values by >10-fold and invert InhA inhibition potency [1]. In the kinase domain, the conformational preference of the diaryl urea motif dictates ATP-site versus allosteric pocket occupation, and the bromine at the 3-position of the thiophene introduces a unique heavy-atom effect not present in des-bromo or chloro-only analogs, potentially altering binding kinetics and selectivity across 26+ kinase panels [2]. Without compound-specific head-to-head data against each proposed substitute, any interchange risks catastrophic loss of the desired polypharmacology or potency.

Quantitative Differentiation Evidence: N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea vs. Closest Structural Analogs and In-Class Candidates


InhA Enzyme Inhibition Potential: Structural Rationale for Prioritizing 3-Bromo Substitution Over 5-Bromo or Des-Bromo Thiophenylthiazole Ureas

In the TTU series of thiophenylthiazole ureas evaluated against M. tuberculosis H37Rv and InhA, the TTU12 compound—which carries a 4-chlorophenyl urea terminus similar to CAS 339114-00-0—was among three derivatives selected for testing against drug-resistant clinical isolates due to its favorable anti-Mtb activity profile and low cytotoxicity [1]. When the thiophene substitution pattern was altered across the series (e.g., TTU5 vs. TTU6 vs. TTU12), MIC values diverged significantly, demonstrating that the specific electronic and steric contribution of the thiophene substituent is a primary determinant of both whole-cell potency and InhA binding [1]. CAS 339114-00-0, bearing a 3-bromo group on the thiophene, occupies a unique SAR coordinate not explored in the TTU series; the 3-bromo position is predicted by computational modeling to engage a halogen-bond acceptor pocket in InhA that is inaccessible to the 5-bromo or unsubstituted thiophene analogs, potentially delivering superior target engagement [2].

Antitubercular drug discovery Enoyl-ACP reductase (InhA) inhibition Thiophenylthiazole SAR

Kinase Selectivity Signature: Projected GSK-3β vs. C-RAF/FLT3 Selectivity Window Based on Thiazolyl-Urea Pharmacophore Engineering

Thiazolyl-urea derivatives occupy a privileged chemical space capable of targeting both the ATP-binding site (Type I) and the allosteric back pocket (Type II) of kinases, depending on the conformational preference imposed by the diaryl urea moiety [1]. The GSK-3β inhibitor AR-A014418 (IC50 = 104 nM) exemplifies a Type I binding mode with >100-fold selectivity against Cdk2 and Cdk5 . In contrast, the thiazolyl-urea compound 6h from the Nasiri et al. series adopts a dual C-RAF/FLT3 inhibitory profile, with anti-proliferative IC50 = 5.62 µM against HepG2 hepatocellular carcinoma cells and aqueous solubility superior to sorafenib [2]. CAS 339114-00-0, with its 3-bromo-thienyl and 4-chlorophenyl termini, is predicted to adopt a torsional angle more closely mimicking the Type II inhibitor doramapimod (a p38α MAPK inhibitor) than AR-A014418, potentially unlocking dual kinase engagement (e.g., C-RAF/FLT3) while retaining the heavy-atom effect of bromine for crystallographic phasing in structural biology applications [3].

Kinase inhibitor selectivity GSK-3β C-RAF/FLT3 dual inhibition Type II kinase binding

Physicochemical Differentiation: Calculated LogP, Aqueous Solubility, and Heavy Atom Count vs. Common Thiazolyl-Urea Comparators

The presence of both bromine (thiophene ring) and chlorine (phenyl ring) substituents in CAS 339114-00-0 results in a calculated partition coefficient (clogP) that is approximately 0.8–1.2 log units higher than des-bromo or des-chloro analogs, as estimated by ChemAxon and ALOGPS algorithms . Specifically, the molecular formula C14H9BrClN3OS2 (MW = 414.73 g/mol) yields a topological polar surface area (tPSA) of approximately 69.5 Ų and a heavy atom count of 22, placing it in an intermediate property space between typical fragment-like (MW < 300) and lead-like (MW < 450) compounds [1]. In comparison, the structurally related compound 1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea (CAS 330189-55-4, MW = 410.3 g/mol) has a tPSA of approximately 78.5 Ų due to the methoxy oxygen, and a hydrogen-bond acceptor count of 4 versus 3 for the target compound, affecting passive permeability predictions . These differences in logP, tPSA, and hydrogen-bond donor/acceptor counts can translate into measurably distinct Caco-2 permeability and plasma protein binding profiles, which are critical when selecting compounds for cellular screening or in vivo PK studies.

Physicochemical properties LogP Aqueous solubility Fragment-like metrics

High-Impact Application Scenarios for N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea Based on Its Differentiated Structural and Physicochemical Profile


Antitubercular Hit Expansion: Probing the 3-Bromo SAR Vector in InhA-Dependent M. tuberculosis Strains

CAS 339114-00-0 is ideally suited for insertion into a medium-throughput screening cascade against drug-susceptible (H37Rv) and isoniazid-resistant (katG/inhA mutant) M. tuberculosis clinical isolates, following the experimental protocol established by Keleş Atıcı et al. for thiophenylthiazole ureas [1]. Its 3-bromo-thiophene substitution pattern is not represented in the published TTU1–TTU16 library, offering researchers a true SAR novelty: the potential to engage InhA via a halogen-bonding interaction that bypasses the conformational flexibility exploited by resistance mutations. A direct comparative study measuring MIC, MBC, and InhA IC50 for CAS 339114-00-0 versus TTU12 (the most promising TTU compound with a 4-chlorophenyl terminus) would quantify the value of the 3-bromo positional isomer.

Kinase Co-Crystallography and Anomalous Dispersion Phasing: Leveraging the Native Bromine Atom for De Novo Structure Determination

The presence of a bromine atom (atomic number 35) provides a strong anomalous signal at Cu Kα and Cr Kα wavelengths, enabling experimental single-wavelength anomalous dispersion (SAD) phasing of protein-ligand co-crystals without the need for selenomethionine labeling or heavy-atom soaking [2]. Given the structural similarity to doramapimod (a p38α MAPK inhibitor) and the demonstrated ability of thiazolyl-ureas to occupy the allosteric back pocket of kinases, CAS 339114-00-0 can be directly soaked into pre-formed kinase crystals (e.g., p38α, GSK-3β, C-RAF) to obtain high-resolution co-structures. This provides a dual advantage: the bromine facilitates rapid phasing, while the unique diaryl urea conformation may reveal a previously unobserved binding pose distinct from AR-A014418 or sorafenib [3].

Physicochemical Benchmarking for CNS-Penetrant Thiazolyl-Urea Lead Optimization

With an intermediate molecular weight (414.7 Da) and moderate tPSA (69.5 Ų), CAS 339114-00-0 straddles the boundary of CNS drug-like chemical space and merits evaluation in a CNS MPO (Multiparameter Optimization) scoring framework alongside existing thiazolyl-ureas [4]. Procurement of this compound for a comparative CNS panel—including MDR1-MDCK permeability, brain tissue binding, and in vivo Kp,uu in rodent cassette PK studies—would generate quantitative data on how the dichloro substitution pattern influences brain exposure relative to the more polar 4-methoxy, 4-nitro, or unsubstituted phenyl analogs that dominate the kinase inhibitor landscape. This data gap represents a genuine scientific opportunity for a contract research organization (CRO) seeking to differentiate its CNS kinase inhibitor profiling services.

Quote Request

Request a Quote for N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.